REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([O:11][CH2:12][C:13](OCC)=[O:14])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:18])[CH2:5][CH2:6]2.CC(C)([O-])C.[K+].O.Cl>C1(C)C=CC=CC=1>[NH:1]1[C:13](=[O:14])[CH2:12][O:11][C:10]2[CH:9]=[CH:8][C:7]3[CH2:6][CH2:5][C:4](=[O:18])[C:3]=3[C:2]1=2 |f:1.2|
|
Name
|
ethyl [(4-amino-3-oxoindan-5-yl) oxy]acetate
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(CCC2=CC=C1OCC(=O)OCC)=O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 12 hours under argon atmosphere
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The organic matter was extracted with ethyl acetate, which
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous saline solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of silica gel column chromatography (hexane:ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2=C(OCC1=O)C=CC=1CCC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |